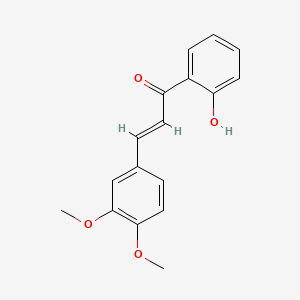

3,4-Dimethoxy-2'-hydroxychalcone

Descripción general

Descripción

3,4-Dimethoxy-2’-hydroxychalcone is a synthetic chalcone derivative, belonging to the flavonoid class of phenolic compounds. Chalcones are known for their diverse biological activities and are often referred to as “open-chain flavonoids” due to their structural characteristics.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxy-2’-hydroxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out under basic conditions, where 3,4-dimethoxybenzaldehyde reacts with 2’-hydroxyacetophenone in the presence of a base such as sodium hydroxide in methanol. The reaction mixture is stirred at room temperature, leading to the formation of the desired chalcone .

Industrial Production Methods: For industrial-scale production, the reaction conditions are optimized to enhance yield and purity. Methods such as ultrasound-assisted synthesis have been employed, where the reaction is carried out in anhydrous ethanol at 30°C with ultrasonic radiation, achieving a high yield of 92.1% .

Análisis De Reacciones Químicas

Types of Reactions: 3,4-Dimethoxy-2’-hydroxychalcone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form flavones and flavanones via palladium(II)-catalyzed oxidative cyclization.

Reduction: Reduction reactions can convert it into dihydrochalcones.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions:

Oxidation: Palladium(II) trifluoroacetate (Pd(TFA)2) and dimethyl sulfoxide (DMSO) under an oxygen atmosphere.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Various electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Flavones and flavanones.

Reduction: Dihydrochalcones.

Substitution: Halogenated or nitro-substituted chalcones.

Aplicaciones Científicas De Investigación

Biological Activities

The biological activities of 3,4-Dimethoxy-2'-hydroxychalcone can be categorized into several key areas:

Antioxidant Activity

This compound is known for its ability to scavenge free radicals and enhance the biosynthesis of glutathione (GSH), a critical antioxidant in cells. Studies have shown that it can reduce oxidative stress markers significantly, indicating its potential as a therapeutic agent against oxidative damage .

Anti-Inflammatory Properties

This compound has demonstrated significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. It modulates pathways involved in inflammation, making it a candidate for treating inflammatory diseases . For instance, it has been shown to suppress nitric oxide production in lipopolysaccharide-induced macrophages .

Anticancer Effects

The compound exhibits promising anticancer properties by inducing apoptosis and cell cycle arrest in various cancer cell lines. Research indicates that it activates intrinsic pathways leading to apoptosis and enhances autophagy in cancer cells like MCF-7 (breast cancer) and HeLa (cervical cancer) . A notable study reported a 7.7-fold increase in autophagy markers in MCF-7 cells post-treatment with this compound .

Case Studies

- MCF-7 Breast Cancer Cells : Treatment with this compound resulted in significant apoptosis induction compared to control groups. Flow cytometry analysis indicated increased late apoptosis rates (5.04% for treated versus 2.75% control) .

- HeLa Cells : The compound was found to induce apoptosis through mitochondrial pathways and disrupt mitochondrial membrane potential, leading to enhanced cell death in treated cells .

- Anti-inflammatory Effects : In an experimental model involving lipopolysaccharide-induced inflammation, this compound significantly reduced nitric oxide production, demonstrating its potential as an anti-inflammatory therapeutic agent .

Mecanismo De Acción

The biological activities of 3,4-Dimethoxy-2’-hydroxychalcone are attributed to its ability to interact with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and enhances the biosynthesis of glutathione (GSH), a key antioxidant in cells.

Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.

Anticancer Activity: Induces cell cycle arrest and apoptosis in cancer cells by modulating signaling pathways.

Comparación Con Compuestos Similares

3,4-Dimethoxy-2’-hydroxychalcone can be compared with other chalcone derivatives to highlight its uniqueness:

Similar Compounds:

Uniqueness:

Actividad Biológica

3,4-Dimethoxy-2'-hydroxychalcone is a flavonoid compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on a review of recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two methoxy groups and a hydroxyl group on the chalcone backbone. This unique arrangement contributes to its biological activities, particularly its antioxidant and anti-inflammatory properties.

| Property | Description |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 288.30 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

The biological activities of this compound can be attributed to its interactions with various molecular targets:

- Antioxidant Activity : It scavenges free radicals and enhances glutathione (GSH) biosynthesis, a critical cellular antioxidant.

- Anti-inflammatory Effects : The compound inhibits pro-inflammatory cytokines such as TNF-α and IL-6, modulating pathways involved in inflammation .

- Anticancer Properties : It induces apoptosis in cancer cells by activating intrinsic pathways and cell cycle arrest mechanisms. Studies have shown that it can disrupt mitochondrial membrane potential and activate autophagy in cancer cell lines .

Biochemical Interactions

- Enzyme Inhibition : this compound acts as an inhibitor of acetylcholinesterase, which may have implications for neuroprotective strategies against diseases like Alzheimer's.

- Cell Signaling Pathways : It influences the NF-κB signaling pathway, which plays a crucial role in immune responses and inflammation.

In Vitro Studies

Recent studies have demonstrated the compound's efficacy against various cancer cell lines:

- HeLa Cells : Treatment with this compound resulted in significant apoptosis induction compared to control groups. Flow cytometry analysis indicated increased late apoptosis rates (5.04% for treated versus 2.75% control) .

- MCF-7 Cells : The compound showed selective cytotoxicity against breast cancer cells through mechanisms involving autophagy and mitochondrial apoptosis pathways .

In Vivo Studies

Animal model studies indicate that lower doses of this compound exhibit beneficial effects such as reduced inflammation and oxidative stress markers. For instance, it has been shown to decrease malondialdehyde (MDA) levels while increasing superoxide dismutase (SOD) activity in treated animals .

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, it is compared with other chalcone derivatives:

| Compound Name | Unique Properties | Biological Activity |

|---|---|---|

| 2',3,4-Trihydroxychalcone | Enhanced antioxidant activity | Stronger radical scavenging |

| 2',6-Dihydroxychalcone | Distinct anti-inflammatory effects | Moderate anti-cancer activity |

| 2',4-Dimethoxychalcone | Strong antimicrobial properties | Effective against bacterial strains |

Case Studies

- A study examining the effects of this compound on MCF-7 breast cancer cells reported a 7.7-fold increase in autophagy markers post-treatment compared to controls .

- Another investigation into its anti-inflammatory properties revealed significant reductions in nitric oxide production when tested on lipopolysaccharide-induced macrophages .

Propiedades

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-20-16-10-8-12(11-17(16)21-2)7-9-15(19)13-5-3-4-6-14(13)18/h3-11,18H,1-2H3/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLSRHQHCDTOGH-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79140-20-8 | |

| Record name | (E)-2'-Hydroxy-3,4-dimethoxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: Does the presence of a 3,4-dihydroxyl group on 2'-hydroxychalcones influence their antioxidant activity?

A1: Yes, based on this study [], the presence of a 3,4-dihydroxyl group appears to be important for antioxidant activity in 2'-hydroxychalcones. The research demonstrated that compounds with these substituents, like 2',3,4-trihydroxy-4',6'-dimethoxychalcone (compound 110) displayed significant antioxidant activity in the DPPH assay, while other derivatives lacking this specific group did not show comparable activity.

Q2: Were any of the synthesized 2'-hydroxychalcones found to have antibacterial properties?

A2: No, the research concluded that none of the synthesized flavonoids, including the 2'-hydroxychalcones, exhibited activity against the bacteria tested in their antibacterial assay [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.